Apararenone
Overview
Description
Apararenone (also known as MT-3995) is a nonsteroidal antimineralocorticoid . It is under development by Mitsubishi Tanabe Pharma for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . It was also previously being developed for the treatment of hypertension, but development was discontinued for this indication .
Molecular Structure Analysis
The molecular formula of Apararenone is C17H17FN2O4S . The molar mass is 364.39 g·mol−1 . The IUPAC name is N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide .Physical And Chemical Properties Analysis
The molecular formula of Apararenone is C17H17FN2O4S and the molar mass is 364.39 g·mol−1 . The CAS Number is 945966-46-1 . The stability of Apararenone is 3 years at -20°C in powder form and 1 year at -80°C in solvent .Scientific Research Applications
- Study Purpose : An extended treatment study (ClinicalTrials.gov Identifier: NCT02676401) evaluated the safety and efficacy of MT-3995 over the longer term, following the MT-3995-J05 study .
- Eligibility Criteria :
- Non-Clinical Studies : In various non-clinical studies, MT-3995 demonstrated potential benefits in terms of side effects and effectiveness compared to other similar drugs in the market .
Mineralocorticoid Receptor Agonist Activity
Apararenone (MT-3995) is a non-steroidal compound with mineralocorticoid receptor agonist activity. It has been explored in patients with stage 2 diabetic nephropathy .
Mechanism of Action
Target of Action
MT-3995, also known as Apararenone, is a nonsteroidal antimineralocorticoid . Its primary target is the mineralocorticoid receptor (MR) , which is the receptor for aldosterone . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure by managing the balance of salt and water in the body.
Mode of Action
Apararenone acts as a highly selective antagonist of the mineralocorticoid receptor . This means it binds to the MR and blocks its activation by aldosterone, thereby inhibiting the effects of aldosterone .
Biochemical Pathways
By blocking the MR, Apararenone interferes with the aldosterone-regulated sodium reabsorption and potassium excretion pathways . This action can lead to a decrease in blood pressure and a reduction in fluid volume, which are beneficial effects in conditions like hypertension and heart failure.
Pharmacokinetics
Clinical trials have been conducted to evaluate the pharmacodynamics, safety, tolerability, and pharmacokinetics of mt-3995 . These studies would provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its bioavailability.
Result of Action
In clinical studies, Apararenone has shown a significant reduction in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy . This suggests that the drug may have a renoprotective effect in these patients. The UACR-lowering effect of Apararenone administered once daily for 24 weeks in patients with stage 2 diabetic nephropathy was confirmed, and the 52-week administration was safe and tolerable .
Action Environment
The action, efficacy, and stability of Apararenone can be influenced by various environmental factors These can include the patient’s health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Future Directions
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanesulfonamide | |
CAS RN |
945966-46-1 | |
Record name | Apararenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apararenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APARARENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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